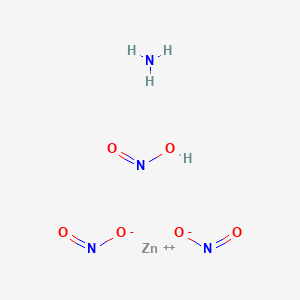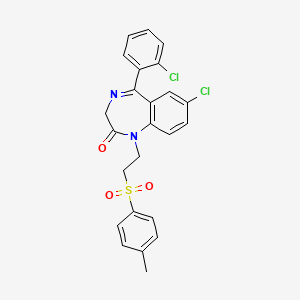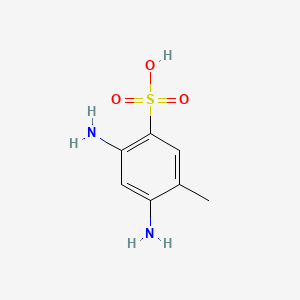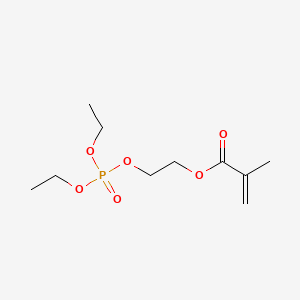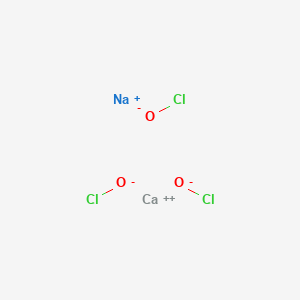![molecular formula C7H13ClO4 B1620495 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride CAS No. 63881-16-3](/img/structure/B1620495.png)
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride
描述
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride is an organic compound with the molecular formula C10H19ClO4 It is a derivative of acyl chloride and is characterized by the presence of three ether linkages in its structure
准备方法
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride can be synthesized through the reaction of [2-(2-Methoxyethoxy) ethoxy] acetic acid with thionyl chloride . The reaction typically involves the following steps:
- Dissolving [2-(2-Methoxyethoxy) ethoxy] acetic acid in an appropriate solvent.
- Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.
化学反应分析
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,6,9-Trioxadecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.
Alcohols: Esterification reactions often require a catalyst such as pyridine.
Reducing Agents: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.
科学研究应用
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and coatings, due to its ability to introduce ether linkages into the polymer backbone.
Biological Studies: It is used in the modification of biomolecules to study their structure and function.
作用机制
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride can be compared with other acyl chlorides and ether-containing compounds:
3,6,9-Trioxaundecanedioic acid: This compound has similar ether linkages but contains carboxylic acid groups instead of an acyl chloride group.
Diglycolic acid: Another ether-containing compound, but with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of acyl chloride functionality with multiple ether linkages, making it a versatile reagent in organic synthesis and material science.
属性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKYAPNYMCFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374850 | |
| Record name | 3,6,9-trioxadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63881-16-3 | |
| Record name | 3,6,9-trioxadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

